3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide
Description
This compound features a benzoisothiazol-3-one core with a 1,1-dioxido group, a propanamide side chain at the 2-position, and an N-ethyl-N-(o-tolyl) substitution on the amide nitrogen. Its synthesis likely involves nucleophilic substitution between sodium saccharin and a brominated propanamide precursor under optimized conditions .
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-20(16-10-6-4-8-14(16)2)18(22)12-13-21-19(23)15-9-5-7-11-17(15)26(21,24)25/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCACXQRWOJANEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide typically involves the formation of the benzoisothiazole core, followed by sulfonylation and subsequent amidation.
Formation of Benzoisothiazole Core: : React 2-aminobenzenethiol with orthoesters under acidic conditions to form the benzoisothiazole ring.
Sulfonylation: : Treat the benzoisothiazole intermediate with sulfur trioxide or suitable sulfonyl chloride to introduce the sulfone group.
Amidation: : React the sulfonylated intermediate with N-ethyl-N-(o-tolyl)propanamide in the presence of coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods: : Industrial-scale production often involves optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors for precise control over temperature and reaction time, and employing high-throughput purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or sulfone groups, typically using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions ortho to the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution: : Sodium hydride, bromine, or other halogen sources.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives, de-sulfonated products.
Substitution: : Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in the synthesis of various heterocyclic compounds and functional materials due to its reactive functional groups. Biology : It is investigated for its potential as an inhibitor of certain enzymes due to its isothiazole core, which can interact with biological targets. Medicine : Studies have explored its use in drug design, particularly for developing anti-inflammatory and antimicrobial agents. Industry : In industrial applications, it can be used as a building block for advanced materials, including polymers and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects primarily through interactions with enzymes and receptors. The benzoisothiazole moiety can inhibit enzyme activity by binding to the active site, while the sulfone group may enhance binding affinity and specificity. This dual functionality allows it to modulate various biochemical pathways, including those involved in inflammation and microbial resistance.
Comparison with Similar Compounds
Structural Analogues
Saccharin Derivatives with Acetonitrile/Acetate Side Chains
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (Compound 2) :
- Structure: Shorter acetonitrile chain instead of propanamide.
- Activity: Exhibited potent antioxidant activity (IC₅₀ = 14.6 µM) but moderate anti-inflammatory effects (TNF-α inhibition: 37.6%) .
- DFT Analysis: Higher energy gap (Egap = 8.02 eV) compared to esters, correlating with lower cytotoxicity .
Alkyl 1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl Acetates (3a–g) :
- Structure: Ethyl, methyl, or isopropyl esters.
- Activity:
- 3f (isopropyl ester) : Highest cytotoxicity against hepatic cancer cells (IC₅₀ = 9.8 µM) due to low Egap (7.57 eV) .
- 3b (methyl ester) : Strong antioxidant activity (IC₅₀ = 12.3 µM) .
Propanamide Analogues
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylpropanamide () :
- Structure: Isobutyl group instead of ethyl-o-tolyl.
- Impact: Increased steric bulk may reduce membrane permeability but enhance target specificity.
N-(3-Methoxyphenyl)- and N-(2,4-Dimethoxyphenyl)- Derivatives () :
- N-(2-Chlorophenyl) Derivative (): Structure: Chlorine atom introduces electronegativity. Potential: Halogenation often enhances binding to hydrophobic enzyme pockets.
Non-Dioxido Analogues
- 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084): Structure: Lacks dioxido group; shorter acetate chain. Synthesis: Low yield (5%) suggests synthetic challenges . Activity: Unknown, but absence of dioxido may reduce electron-withdrawing effects.
Functional Comparison
Anti-Inflammatory Activity
- Target Compound : Predicted high COX-1 affinity due to N-ethyl-o-tolyl group, which may stabilize hydrophobic interactions.
- Esters 3d,f : Demonstrated superior COX-1 binding (ΔG = -9.2 kcal/mol) vs. ASA (ΔG = -6.5 kcal/mol) .
- Nitrile 2 : Moderate TNF-α inhibition (37.6%) but weaker than esters .
Cytotoxicity
- Target Compound : Propanamide chain length may balance cell penetration and target engagement.
- N-(3-Acetylphenyl) Derivative () : Acetyl group could enable ketone-specific interactions, but activity data are lacking.
Antioxidant Activity
- Nitrile 2 and Ester 3b : IC₅₀ values of 14.6 µM and 12.3 µM, respectively, attributed to radical scavenging via nitrile/ester groups .
- Target Compound : The o-tolyl group may reduce antioxidant efficacy compared to smaller substituents.
Tables
Table 1: Key Structural and Functional Comparisons
Table 2: DFT and Docking Parameters
| Compound | Egap (eV) | COX-1 ΔG (kcal/mol) | Cytotoxicity (IC₅₀, µM) | |
|---|---|---|---|---|
| Target* | ~7.5 | -8.5 (predicted) | Pending | |
| 3f | 7.57 | -9.2 | 9.8 | |
| ASA | - | -6.5 | - |
*Predicted based on structural similarity.
Biological Activity
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide is a synthetic compound characterized by its complex structure, which includes a benzothiazole moiety and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 358.47 g/mol. The structural features include:
- Benzothiazole ring : Known for diverse biological activities.
- Dioxido and oxo groups : These functional groups may enhance interaction with biological macromolecules.
- Amide linkage : This contributes to the compound's stability and potential bioactivity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Intercalation with DNA : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The dioxido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for this compound as an antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative | Antimicrobial | |
| Thiadiazole Derivative | Antifungal |
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The following table summarizes findings from recent studies:
| Study Focus | Cancer Type | Findings |
|---|---|---|
| Apoptosis Induction | Breast Cancer | Significant cell death observed at high concentrations. |
| Cell Cycle Arrest | Lung Cancer | G2/M phase arrest noted in treated cells. |
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
-
Study on Benzothiazole Derivatives :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Results : Compounds exhibited IC50 values in the micromolar range, indicating potent activity.
-
Thiadiazole Ring Studies :
- Objective : Assess anti-inflammatory and analgesic effects.
- Results : Notable reduction in inflammation markers was recorded in animal models.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide to ensure high yield and purity?
- Methodology :
- Reagent Selection : Use 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide as a core reactant, coupled with substituted aniline derivatives (e.g., o-toluidine) under controlled conditions. Catalysts like triethylamine or sodium hydride enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction rates. Temperature control (60–80°C) minimizes side reactions .
- Purification : Flash chromatography (ethyl acetate/dichloromethane gradients) and crystallization yield >90% purity. Analytical HPLC or TLC monitors intermediate steps .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodology :
- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., o-tolyl methyl group at δ ~2.3 ppm and benzisothiazole protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., sulfone S=O stretching at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ at m/z 383.0672) and fragmentation patterns .
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
- Methodology :
- Anticancer Screening : Use MTT assays on cell lines (e.g., MCF-7 breast cancer) with IC50 values ~1.1 μM. Compare to reference drugs like 5-fluorouracil .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) pathogens. MIC values <50 μg/mL indicate promising activity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data (e.g., IC50 variability) across cancer cell lines?
- Methodology :
- Cell Line Heterogeneity : Validate activity in panels of cell lines (e.g., NCI-60) to account for genetic diversity. Use siRNA knockdown to confirm target specificity (e.g., thymidylate synthase inhibition) .
- Assay Standardization : Control variables like serum concentration, incubation time, and ATP levels. Replicate studies in 3D spheroid models to mimic in vivo conditions .
- Data Normalization : Express IC50 relative to housekeeping genes (e.g., GAPDH) to reduce inter-experimental variability .
Q. What computational strategies predict the binding interactions of this compound with thymidylate synthase, and how do they align with experimental IC50 data?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding poses in TS active sites. Key interactions include hydrogen bonding with Arg21 and hydrophobic contacts with Phe225 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR Modeling : Correlate substituent electronegativity (e.g., o-tolyl methyl) with IC50 values to guide structural optimization .
Q. What pharmacokinetic challenges arise during in vivo studies, and how can they be mitigated?
- Methodology :
- Absorption Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility (logP ~1.8) and bioavailability (target >60%) .
- Metabolic Stability : Use liver microsome assays to identify cytochrome P450 liabilities. Introduce fluorine atoms at metabolically vulnerable sites .
- Toxicity Profiling : Conduct Ames tests for mutagenicity and measure ALT/AST levels in rodent models to assess hepatotoxicity .
Q. How do structural modifications (e.g., substituent variation on the benzisothiazole or propanamide moieties) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., -Cl, -OCH3) at the o-tolyl position. Compare IC50 values to derive activity trends:
| Substituent | IC50 (MCF-7, μM) | LogP |
|---|---|---|
| -CH3 (parent) | 1.1 | 1.8 |
| -Cl | 0.8 | 2.1 |
| -OCH3 | 2.5 | 1.5 |
- Crystallography : Resolve X-ray structures of analog-target complexes to identify critical binding residues .
Q. What experimental and computational approaches resolve contradictions in proposed mechanisms of action (e.g., thymidylate synthase vs. topoisomerase inhibition)?
- Methodology :
- Kinetic Assays : Measure TS enzyme activity via spectrophotometric detection of dUMP conversion. Compare inhibition constants (Ki) between the compound and known TS inhibitors .
- CRISPR-Cas9 Knockout : Generate TS-deficient cell lines. Persistent activity in knockout models suggests alternative targets (e.g., topoisomerase I) .
- Transcriptomics : RNA-seq analysis post-treatment identifies differentially expressed genes (e.g., DNA repair pathways) to infer mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
